molecular formula C7H10N4 B12444594 3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

Cat. No.: B12444594
M. Wt: 150.18 g/mol
InChI Key: IXYBULKVUVWGTM-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused with a triazine ring. The presence of nitrogen atoms in the ring system imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is critical to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may act as an inhibitor of kinases involved in signal transduction, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

InChI

InChI=1S/C7H10N4/c1-5-9-6-2-3-8-4-7(6)11-10-5/h8H,2-4H2,1H3

InChI Key

IXYBULKVUVWGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNCC2)N=N1

Origin of Product

United States

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